3-Hydroxy-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide
Description
3-Hydroxy-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide is a complex organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals
Properties
IUPAC Name |
3-hydroxy-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-12-7-4-8-16-13(12)14(20)17-11-9-18(15(11)21)10-5-2-1-3-6-10/h1-8,11,19H,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDXARXCVUJYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NC(=O)C3=C(C=CC=N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the reaction of an imine with a ketene.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Hydroxylation and Carboxamidation: The hydroxyl group and the pyridine-2-carboxamide moiety are introduced through subsequent functional group transformations, including hydroxylation and amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the azetidinone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro, halo, or sulfonyl derivatives depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting bacterial infections and cancer.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-(2-oxo-1-phenylazetidin-3-yl)benzamide: Similar structure but with a benzamide moiety instead of a pyridine-2-carboxamide.
3-Hydroxy-N-(2-oxo-1-phenylazetidin-3-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a pyridine ring.
Uniqueness
3-Hydroxy-N-(2-oxo-1-phenylazetidin-3-yl)pyridine-2-carboxamide is unique due to the presence of the pyridine-2-carboxamide moiety, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may also contribute to its improved pharmacokinetic properties and reduced toxicity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
